

The γ -Pyrone Core of Dactylfungin B: A Technical Guide

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Compound of Interest

Compound Name: *Dactylfungin B*

Cat. No.: *B1669757*

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Abstract

Dactylfungin B is a polyketide-derived natural product exhibiting notable antifungal properties. A distinctive feature of its macrocyclic structure is the presence of a γ -pyrone ring, which sets it apart from its α -pyrone-containing congeners, such as Dactylfungin A and C. This document provides a comprehensive technical overview of the chemical structure of the **Dactylfungin B** γ -pyrone ring, supported by available spectroscopic data from related compounds, detailed experimental protocols for isolation and characterization, and a proposed biosynthetic pathway. This guide is intended to serve as a valuable resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antifungal agents.

Chemical Structure and Spectroscopic Analysis

Dactylfungin B is a complex macrolide that features a highly substituted γ -pyrone moiety. While the complete NMR spectral data for **Dactylfungin B** is not readily available in the public domain, analysis of its α -pyrone-containing analogs, Dactylfungin A and C, provides valuable insights into the expected spectroscopic characteristics. The key structural difference lies in the position of the endocyclic oxygen atom and the exocyclic carbonyl group within the pyrone ring.

Table 1: Comparative ^{13}C NMR Chemical Shifts (δc) of the Pyrone Ring in Dactylfungin A (α -pyrone) and Predicted Values for **Dactylfungin B** (γ -pyrone)

Carbon Position	Dactylfungin A (α -pyrone)[1]	Dactylfungin B (γ -pyrone) - Predicted	General γ -Pyrone Range
C-2	~164.0	~160-165	160-165
C-3	~100.0	~110-120	110-120
C-4	~168.0 (C=O)	~175-185 (C=O)	175-185
C-5	~99.0	~115-125	115-125
C-6	~170.0	~160-165	160-165

Note: Predicted values for **Dactylfungin B** are based on typical chemical shifts for γ -pyrones and comparison with α -pyrone analogs.

Table 2: Comparative ^1H NMR Chemical Shifts (δH) of the Pyrone Ring in Dactylfungin A (α -pyrone) and Predicted Values for **Dactylfungin B** (γ -pyrone)

Proton Position	Dactylfungin A (α -pyrone)[1]	Dactylfungin B (γ -pyrone) - Predicted	General γ -Pyrone Range
H-3	~6.1 (s)	~6.2-6.5 (s)	6.2-6.5
H-5	-	~7.5-7.8 (s)	7.5-7.8

Note: The protonation pattern of the pyrone ring in **Dactylfungin B** is inferred from its structural class.

Experimental Protocols

The following protocols are based on established methods for the isolation and structural elucidation of dactylfungin analogs and are expected to be applicable to **Dactylfungin B**. [1][2]

Fermentation and Extraction

- Fungal Strain: Dactylaria parvispora (Strain D500) is the producing organism for **Dactylfungin B**. [2]

- **Culture Medium:** A suitable liquid medium, such as a yeast-malt extract broth, is inoculated with the fungal strain.
- **Incubation:** The culture is incubated at approximately 25-28°C for 14-21 days with shaking to ensure adequate aeration.
- **Extraction:** The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an organic solvent, typically ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification

- **Initial Fractionation:** The crude extract is subjected to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate major fractions based on polarity.
- **Reversed-Phase HPLC:** Fractions containing the target compound are further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a water/acetonitrile or water/methanol gradient.
- **Final Purification:** Final purification to obtain pure **Dactylfungin B** is achieved through repeated HPLC steps, guided by bioassay (antifungal activity) or spectroscopic analysis (UV absorbance).

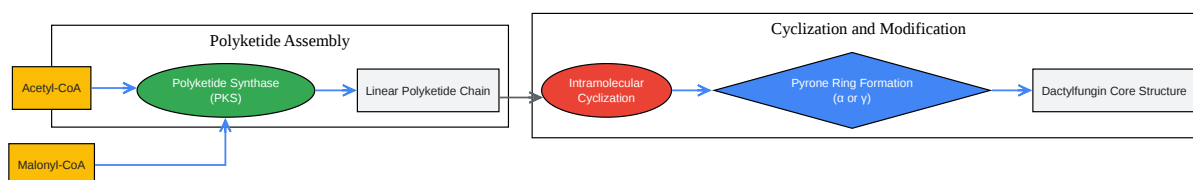
Structure Elucidation

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the isolated compound.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR and ^{13}C NMR spectra are recorded to identify the proton and carbon environments within the molecule.
 - 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing the connectivity of atoms and assembling the final structure. These experiments are crucial for confirming the γ -pyrone substitution pattern.

- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can be used to determine the relative stereochemistry of the molecule.

Biosynthesis of the Dactylfungin Core

The dactylfungins are proposed to be biosynthesized via a polyketide pathway. The following diagram illustrates a plausible biosynthetic route to the core structure, which would then be further modified to yield the various dactylfungin analogs.

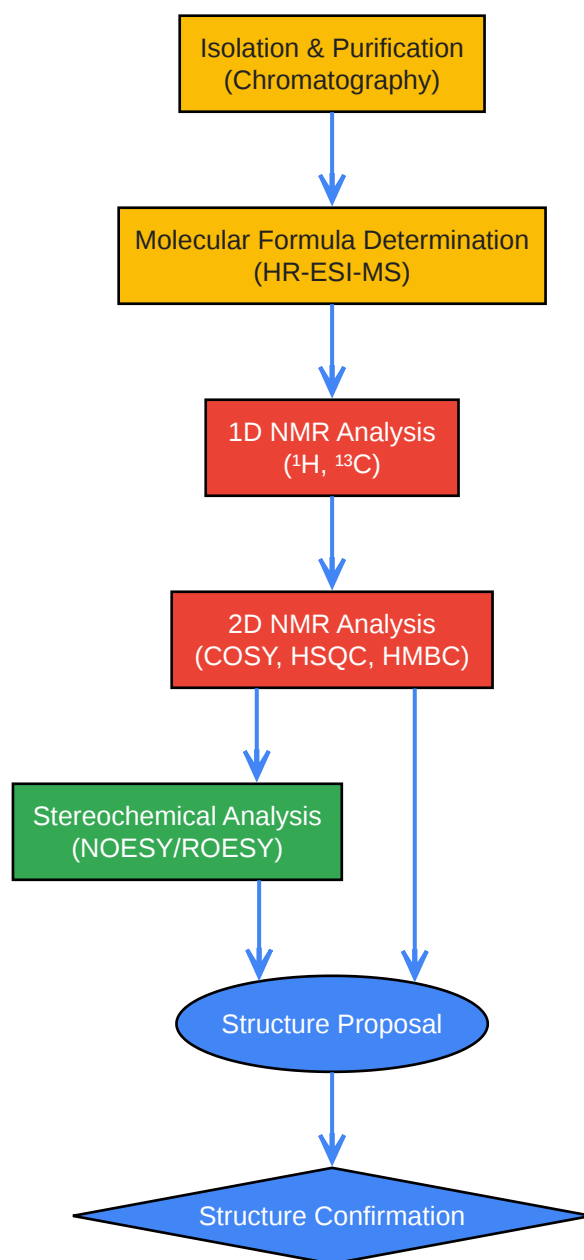


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Caption: Plausible biosynthetic pathway of the Dactylfungin core structure.

Logical Workflow for Structure Elucidation

The determination of the complex chemical structure of natural products like **Dactylfungin B** follows a logical and systematic workflow.



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Caption: Logical workflow for the structure elucidation of **Dactylfungin B**.

Conclusion

The γ -pyrone ring of **Dactylfungin B** represents a key structural motif that likely influences its biological activity. While detailed spectroscopic data for **Dactylfungin B** remains to be fully disclosed in accessible literature, comparative analysis with its α -pyrone analogs provides a strong foundation for its structural characterization. The experimental protocols and

biosynthetic insights presented herein offer a valuable framework for researchers working on the dactylfungins and other complex polyketide natural products. Further investigation into the structure-activity relationships of the γ -pyrone moiety will be crucial for the future development of dactylfungin-based antifungal therapeutics.

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